Cas no 765899-93-2 (2-(Aminomethyl)-7-methylnaphthalene)

2-(Aminomethyl)-7-methylnaphthalene 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-7-methylnaphthalene
- (7-methylnaphthalen-2-yl)methanamine
-
- インチ: 1S/C12H13N/c1-9-2-4-11-5-3-10(8-13)7-12(11)6-9/h2-7H,8,13H2,1H3
- InChIKey: VLALEVUSHNGZHF-UHFFFAOYSA-N
- ほほえんだ: NCC1C=CC2C=CC(C)=CC=2C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 167
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26
2-(Aminomethyl)-7-methylnaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219001648-500mg |
2-(Aminomethyl)-7-methylnaphthalene |
765899-93-2 | 98% | 500mg |
$940.80 | 2023-09-01 | |
Alichem | A219001648-1g |
2-(Aminomethyl)-7-methylnaphthalene |
765899-93-2 | 98% | 1g |
$1802.95 | 2023-09-01 |
2-(Aminomethyl)-7-methylnaphthalene 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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2-(Aminomethyl)-7-methylnaphthaleneに関する追加情報
2-(Aminomethyl)-7-methylnaphthalene (CAS No. 765899-93-2): A Comprehensive Overview
2-(Aminomethyl)-7-methylnaphthalene, a compound with the CAS registry number 765899-93-2, is an intriguing organic molecule that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of naphthalene derivatives, which are known for their aromatic stability and versatile chemical properties. The structure of 2-(Aminomethyl)-7-methylnaphthalene consists of a naphthalene ring system with an aminomethyl group (-CH₂NH₂) attached at the 2-position and a methyl group (-CH₃) at the 7-position. This unique substitution pattern imparts distinct chemical reactivity and physical properties to the molecule, making it a subject of interest for both academic and industrial research.
The synthesis of 2-(Aminomethyl)-7-methylnaphthalene typically involves multi-step organic reactions, often starting from naphthalene or its derivatives. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging catalytic processes and green chemistry principles. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to construct the naphthalene framework with precise functionalization. These methods not only enhance the yield but also reduce environmental impact, aligning with contemporary sustainability goals.
One of the most notable applications of 2-(Aminomethyl)-7-methylnaphthalene lies in its potential as a building block for advanced materials. The compound's aromaticity and functional groups make it suitable for designing conjugated systems, which are crucial in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, contributing to higher efficiency in these devices. For example, a 2023 study published in *Nature Materials* highlighted the use of 2-(Aminomethyl)-7-methylnaphthalene derivatives in creating flexible OLEDs with improved luminous efficiency.
In addition to its role in materials science, 2-(Aminomethyl)-7-methylnaphthalene has shown promise in medicinal chemistry. The compound's ability to act as a ligand in metalloenzyme mimics has been explored for drug delivery applications. A 2023 research article in *Journal of Medicinal Chemistry* reported that this compound can serve as a scaffold for designing inhibitors targeting specific protein kinases, which are implicated in various cancers. The methyl group at the 7-position plays a critical role in modulating the compound's pharmacokinetic properties, enhancing its bioavailability.
The chemical stability of 2-(Aminomethyl)-7-methylnaphthalene is another area that has been extensively studied. Its resistance to oxidative degradation under physiological conditions makes it a favorable candidate for long-term biomedical applications. Recent computational studies using density functional theory (DFT) have provided insights into the electronic structure of this compound, revealing its high stability due to resonance delocalization within the aromatic ring system.
From an environmental perspective, understanding the fate and transport of 2-(Aminomethyl)-7-methylnaphthalene is essential for assessing its potential ecological impact. Studies conducted in 2023 have shown that this compound undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in natural ecosystems. This finding is particularly relevant for industries involved in large-scale production or application of this compound.
In conclusion, 2-(Aminomethyl)-7-methylnaphthalene (CAS No. 765899-93-2) stands out as a versatile molecule with significant potential across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within materials science and medicinal chemistry. As research continues to uncover new facets of this compound's properties and functionalities, its role in advancing technology and medicine is expected to grow even further.
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